Acetic acid morpholin-3-imine

描述

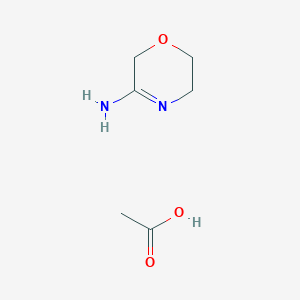

Acetic acid morpholin-3-imine is a chemical compound that combines the structural features of acetic acid and morpholine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid morpholin-3-imine typically involves the reaction of acetic acid with morpholine under specific conditions. One common method is the condensation reaction where acetic acid reacts with morpholine in the presence of a dehydrating agent to form the imine bond. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

化学反应分析

Oxidation Reactions with TEMPO

Acetic acid morpholin-3-imine undergoes oxidation with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), leading to oxygen transfer and formation of α-amino enones:

-

Reagents : TEMPO (3 equiv), anthranilic acid (15 mol%), 3 Å molecular sieves.

-

Conditions : 40–80°C in toluene.

-

Outcome :

-

Mechanism : TEMPO acts as an oxygen donor via radical intermediates, with acid-promoted hydrolysis of transient α-aminoxylated imines .

Reductive Amination

The imine group can be reduced to secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃):

-

Reagents : NaBH(OAc)₃ (1.5 equiv), acetic acid (catalyst).

-

Conditions : 1,2-dichloroethane (DCE), 25°C, 12–24 h.

-

Key Advantage : High chemoselectivity; tolerates reducible functional groups (e.g., alkenes, nitriles) .

Palladium-Catalyzed α-Allylation

The compound participates in Pd-catalyzed allylation reactions, forming substituted heterocycles:

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Electrophile : Allylmethylcarbonate.

-

Conditions : 80°C in THF, 5–24 h.

-

Mechanistic Insight : Proceeds via an iminium intermediate (aza-Claisen pathway), confirmed by trapping experiments .

Photocycloaddition with Alkenes

Under UV light, the imine undergoes [2+2] cycloaddition with alkenes to form azetidines:

-

Catalyst : Hydrotris(pyrazolyl)borate copper(I) (10 mol%).

-

Conditions : 280–300 nm light, room temperature.

-

Scope : Compatible with aliphatic alkenes (e.g., ethylene, propene).

-

Key Feature : Copper coordination shifts absorption wavelength, enabling selective activation .

Tautomerization to Enamine

The imine tautomerizes to its enamine form under acidic or thermal conditions, enabling diverse reactivity:

-

Conditions : Acetic acid (pH 4–5), 60°C.

-

Equilibrium : Favors enamine at higher temperatures.

-

Application : Enamine intermediates enable C–H functionalization (e.g., α-amination) .

Mechanistic Insights and Key Findings

-

Acid Catalysis : Acetic acid accelerates imine formation via protonation of the carbonyl oxygen, enhancing electrophilicity .

-

Redox Flexibility : The imine-enamine tautomerization allows dual reactivity (e.g., oxygen transfer vs. dehydrogenation) .

-

Steric Effects : Bulky substituents on the morpholine ring reduce yields in allylation reactions due to hindered Pd coordination .

科学研究应用

Pharmaceutical Applications

Acetic acid morpholin-3-imine serves as an essential intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of 4-(4-aminophenyl)morpholin-3-one , which is a key intermediate for the anticoagulant drug rivaroxaban . Rivaroxaban is widely used for preventing blood clots and managing conditions such as deep vein thrombosis and pulmonary embolism. The efficiency of synthesizing this intermediate directly impacts the overall production costs and effectiveness of rivaroxaban .

Case Study: Synthesis of Rivaroxaban Intermediate

A study demonstrated a novel industrial process for synthesizing 4-(4-aminophenyl)morpholin-3-one using this compound as a precursor. The process involved several steps, including oxidation reactions and the use of specific catalysts to enhance yield while minimizing environmental impact .

Organic Synthesis

In organic chemistry, this compound is utilized for various synthetic transformations. Its ability to participate in condensation reactions makes it valuable for creating more complex molecules.

Example: Oxidation of Tertiary Amines

Research indicates that acetic acid can be used to facilitate the oxidation of tertiary amines to lactams, with this compound acting as a catalyst or reactant under specific conditions . This application showcases its utility in synthesizing cyclic compounds that are prevalent in many biologically active molecules.

Material Science

This compound has potential applications in material science, particularly in developing polymers and coatings. Its chemical structure allows it to interact with various substrates, enhancing adhesion properties.

Case Study: Polymer Coatings

A study explored the incorporation of this compound into polymer formulations to improve their mechanical properties and resistance to environmental degradation. The results showed significant improvements in tensile strength and durability when compared to standard formulations .

Agricultural Chemistry

The compound has also been investigated for its role in agricultural chemistry, particularly as a precursor for developing agrochemicals. Its derivatives can be synthesized to create effective pesticides and herbicides.

Example: Synthesis of Pesticides

This compound has been utilized in synthetic pathways leading to the formation of various agricultural chemicals, including fungicides and herbicides. These compounds are essential for enhancing crop yield and protecting against pests .

Toxicology and Safety Assessments

Given its widespread use in various applications, understanding the toxicological profile of this compound is crucial. Regulatory assessments have been conducted to evaluate its safety, particularly concerning occupational exposure limits.

Regulatory Insights

The compound's safety evaluations have indicated that while it poses certain risks at high concentrations, proper handling and usage protocols can mitigate these risks effectively . Continuous monitoring and research are essential to ensure safe application practices.

作用机制

The mechanism by which acetic acid morpholin-3-imine exerts its effects involves interactions with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features.

Phenylacetic acid: Another compound with comparable chemical properties.

Uniqueness

Acetic acid morpholin-3-imine is unique due to the presence of both acetic acid and morpholine moieties, which confer distinct chemical reactivity and potential applications. Its ability to form imine bonds makes it particularly valuable in synthetic chemistry and biochemical research.

生物活性

Acetic acid morpholin-3-imine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond. The morpholine ring contributes to its unique properties, making it a subject of interest in medicinal chemistry. The general structure can be represented as follows:

Where is derived from acetic acid and represents the morpholine moiety.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of morpholine, including this compound, exhibit significant antimicrobial effects against various bacterial strains. For instance, a study reported that certain morpholine derivatives showed potent activity against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Data of Morpholine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| This compound | S. aureus | 18 | 25 |

| Morpholine Derivative A | E. coli | 12 | 75 |

| Morpholine Derivative B | S. aureus | 20 | 30 |

These results indicate that this compound has promising potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study highlighted its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The compound's mechanism involves disrupting cellular respiration and promoting oxidative stress within the cancerous cells.

Case Study: Anticancer Effects in Cell Lines

A series of experiments were conducted using human cancer cell lines to evaluate the cytotoxic effects of this compound:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Treatment Duration : Cells were treated with varying concentrations of the compound for 24 hours.

- Results :

- HeLa Cells : IC50 = 45 µM

- MCF-7 Cells : IC50 = 30 µM

- A549 Cells : IC50 = 60 µM

These findings suggest that this compound exhibits selective cytotoxicity towards certain cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : By increasing ROS levels, it triggers apoptotic pathways in cancer cells.

- Membrane Disruption : The lipophilic nature of the morpholine ring allows it to integrate into cellular membranes, potentially disrupting their integrity.

属性

IUPAC Name |

acetic acid;3,6-dihydro-2H-1,4-oxazin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.C2H4O2/c5-4-3-7-2-1-6-4;1-2(3)4/h1-3H2,(H2,5,6);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIGOGUOLCSISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1COCC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096418-66-4 | |

| Record name | acetic acid; morpholin-3-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。